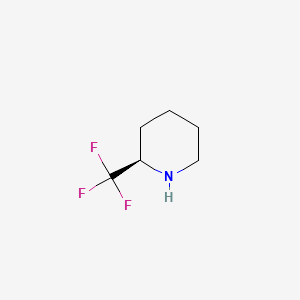

(R)-2-(Trifluoromethyl)piperidine

Beschreibung

Chemical Identity and Classification

This compound belongs to the class of fluorinated nitrogen heterocycles, specifically categorized as a substituted piperidine derivative bearing a trifluoromethyl group at the 2-position. The compound possesses the molecular formula C₆H₁₀F₃N and exhibits a molecular weight of 153.15 grams per mole. The Chemical Abstracts Service has assigned this compound the unique identifier 1212734-83-2, which serves as its primary registry number in chemical databases.

The stereochemical designation (R) indicates the absolute configuration at the chiral center located at the 2-position of the piperidine ring, where the trifluoromethyl substituent is attached. This chirality represents a critical aspect of the compound's identity, as the R-enantiomer exhibits distinct physicochemical properties compared to its S-counterpart. The International Union of Pure and Applied Chemistry name for this compound is (2R)-2-(trifluoromethyl)piperidine, reflecting its systematic nomenclature based on the substitution pattern and stereochemistry.

The compound's classification within organofluorine chemistry stems from the presence of three fluorine atoms arranged in a trifluoromethyl group (-CF₃), which significantly influences its electronic properties and biological activity. The piperidine core structure, a six-membered saturated nitrogen heterocycle, provides the fundamental scaffold upon which the fluorinated substituent is positioned. This combination of structural elements places this compound within the broader category of fluorinated pharmaceutical intermediates and chiral building blocks.

Historical Context and Development

The development of this compound emerged from the broader historical advancement of organofluorine chemistry, which gained significant momentum during the mid-twentieth century when researchers began recognizing the unique properties imparted by fluorine substitution in organic molecules. The incorporation of fluorine atoms into pharmaceutical compounds became increasingly important as scientists discovered that fluorinated derivatives often exhibited enhanced metabolic stability, improved lipophilicity, and modified biological activity compared to their non-fluorinated analogs.

The synthetic preparation of trifluoromethyl-substituted piperidines represents a significant milestone in the evolution of fluorinated heterocyclic chemistry. Early methodologies for accessing these compounds relied on harsh reaction conditions and often produced racemic mixtures, limiting their utility in pharmaceutical applications where enantiopurity is crucial. The development of more sophisticated synthetic approaches, including radical trifluoromethylation techniques and enantioselective synthesis methods, enabled the preparation of enantiomerically pure this compound with improved efficiency and selectivity.

Industrial interest in this compound intensified as pharmaceutical companies recognized its potential as a versatile building block for drug discovery programs. The compound's unique combination of structural features, including the conformationally rigid piperidine ring and the electronically distinct trifluoromethyl group, made it an attractive starting material for medicinal chemists seeking to optimize the properties of bioactive molecules. This recognition led to increased research efforts focused on developing scalable synthetic routes and exploring its applications in various therapeutic areas.

The historical development of this compound also reflects the broader trend toward the use of fluorinated building blocks in pharmaceutical research. As understanding of structure-activity relationships in drug molecules advanced, researchers increasingly appreciated the ability of fluorine substitution to fine-tune molecular properties without dramatically altering the overall structural framework. This appreciation drove continued innovation in synthetic methodologies and applications for compounds such as this compound.

Significance in Organofluorine Chemistry

This compound occupies a pivotal position within organofluorine chemistry due to its unique combination of structural features that exemplify the advantages of fluorine incorporation in organic molecules. The trifluoromethyl group serves as one of the most important fluorinated substituents in medicinal chemistry, contributing significantly to the compound's enhanced physicochemical properties and biological activity profile. The electron-withdrawing nature of the trifluoromethyl group profoundly influences the electronic distribution within the piperidine ring system, creating distinct reactivity patterns that can be exploited in synthetic transformations.

The significance of this compound in organofluorine chemistry extends beyond its individual properties to encompass its role as a representative example of how fluorine substitution can be strategically employed to modify molecular behavior. The compound demonstrates the principle that fluorinated heterocycles often exhibit superior metabolic stability compared to their non-fluorinated counterparts, a property that stems from the strength of carbon-fluorine bonds and their resistance to enzymatic degradation. This enhanced stability makes fluorinated compounds particularly valuable in pharmaceutical applications where prolonged biological activity is desired.

Research investigations have revealed that this compound exhibits conformational preferences that are significantly influenced by the trifluoromethyl substituent. Nuclear magnetic resonance studies have demonstrated that the compound adopts a gauche conformation in solution, a preference that is characteristic of fluorinated systems and reflects the unique steric and electronic effects of fluorine atoms. This conformational behavior has important implications for molecular recognition processes and drug-receptor interactions, making the compound particularly valuable for structure-based drug design applications.

The synthetic accessibility of this compound through various methodological approaches has contributed to its prominence in organofluorine chemistry. Multiple synthetic routes have been developed for accessing this compound, including direct trifluoromethylation of piperidine precursors, reduction of trifluoromethyl-substituted pyridines, and cyclization reactions involving fluorinated building blocks. This synthetic versatility has enabled researchers to prepare the compound on scales ranging from milligrams for exploratory research to grams for more extensive studies and applications.

Importance as a Chiral Building Block

The importance of this compound as a chiral building block stems from its ability to serve as a versatile starting material for the construction of more complex enantiomerically pure molecules. The compound's well-defined stereochemistry at the 2-position provides a reliable stereochemical handle that can be preserved or manipulated during subsequent synthetic transformations, enabling the preparation of diverse chiral products with predictable absolute configurations. This stereochemical reliability is crucial in pharmaceutical chemistry, where the biological activity of drug molecules is often highly dependent on their three-dimensional structure and absolute configuration.

Enantioselective synthesis methodologies have been developed specifically to access this compound with high optical purity, demonstrating the compound's value as a chiral building block. Research has shown that iridium-catalyzed enantioselective hydrogenation of trifluoromethyl-substituted pyridinium salts can provide access to the R-enantiomer with excellent enantioselectivity, achieving enantiomeric ratios of up to 95:5. These synthetic advances have made it possible to obtain the compound in quantities and purities suitable for use as a starting material in asymmetric synthesis applications.

The utility of this compound as a chiral building block extends to its application in the synthesis of pharmaceutical intermediates and bioactive molecules. The compound's unique combination of chirality and fluorine content makes it particularly valuable for creating drug molecules with optimized pharmacological properties. Research has demonstrated that fluorinated derivatives of important pharmaceutical compounds can be prepared using this compound as a starting material, including analogs of local anesthetics and other therapeutic agents.

The stereochemical stability of this compound under various reaction conditions contributes significantly to its value as a chiral building block. The compound's resistance to racemization during typical synthetic transformations ensures that its stereochemical integrity is maintained throughout multi-step synthesis sequences, reducing the need for repeated purification steps and enabling more efficient synthetic routes to target molecules. This stability is particularly important in industrial applications where process efficiency and product consistency are critical considerations.

The growing recognition of this compound's importance as a chiral building block has stimulated continued research into new applications and synthetic methodologies. Researchers continue to explore novel ways to incorporate this compound into synthetic sequences for accessing previously inaccessible molecular architectures, particularly those containing multiple fluorinated centers or complex stereochemical arrangements. This ongoing research activity reflects the compound's established position as a valuable synthetic intermediate and suggests continued expansion of its applications in asymmetric synthesis and pharmaceutical chemistry.

Eigenschaften

IUPAC Name |

(2R)-2-(trifluoromethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3N/c7-6(8,9)5-3-1-2-4-10-5/h5,10H,1-4H2/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAXDEFXCCITWEU-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@H](C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654842 | |

| Record name | (2R)-2-(Trifluoromethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1212734-83-2 | |

| Record name | (2R)-2-(Trifluoromethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1212734-83-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Stereoselective Synthesis via Chiral Lactam Intermediates

The enantioselective synthesis of 2-substituted piperidines has been achieved using chiral δ-lactam intermediates. In a landmark study, a phenylglycinol-derived δ-lactam served as a versatile precursor for piperidine alkaloids . For (R)-2-(trifluoromethyl)piperidine, this approach involves:

Step 1 : Formation of the chiral lactam through condensation of (R)-phenylglycinol with a cyclic ketone. The lactam’s stereochemistry is dictated by the chiral auxiliary, ensuring enantiomeric excess (ee) >98% .

Step 2 : Alkylation at the α-position using trifluoromethylating agents such as trifluoromethyl triflate (CF₃OTf). This step introduces the CF₃ group with retention of configuration due to steric hindrance from the lactam’s phenyl group .

Step 3 : Reductive ring-opening of the lactam with lithium aluminum hydride (LiAlH₄) yields the target piperidine. The reaction proceeds via nucleophilic attack at the carbonyl carbon, preserving the (R)-configuration .

Key Data :

-

Yield: 62–75% over three steps

-

Enantiomeric excess: >98% (determined by chiral HPLC)

-

Optimal conditions: −78°C for alkylation, room temperature for reduction .

Multicomponent Cascade Reactions

A five-component reaction developed by Arkhipov et al. enables stereoselective construction of 2-hydroxy-2-(trifluoromethyl)piperidines . While directly yielding hydroxylated derivatives, this method provides a foundation for subsequent deoxygenation to this compound:

Reaction Components :

-

Aromatic aldehydes (e.g., 4-chlorobenzaldehyde)

-

Ethyl 4,4,4-trifluoro-3-oxobutanoate (CF₃ source)

-

Malononitrile or alkyl cyanoacetates

-

Ammonium acetate (nitrogen source)

Mechanism :

-

Knoevenagel Condensation : Aldehyde and cyanoacetate form an α,β-unsaturated nitrile.

-

Michael Addition : Trifluoro ketone attacks the nitrile, generating a diketone intermediate.

-

Mannich Cyclization : Ammonia mediates ring closure, forming the piperidine nucleus .

Post-Synthetic Modification :

-

Dehydroxylation : Treatment with triethylsilane (Et₃SiH) and boron trifluoride (BF₃) removes the hydroxyl group, yielding this compound. This step achieves 85% efficiency under anhydrous conditions .

Performance Metrics :

-

Initial yield of hydroxylated intermediate: 17–72%

-

Deoxygenation yield: 80–85%

Comparative Analysis of Synthetic Routes

| Method | Yield | ee (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Chiral Lactam Alkylation | 62–75% | >98 | High enantiocontrol | Multi-step synthesis |

| Multicomponent Reaction | 50–60%* | N/A | Convergent, one-pot process | Requires deoxygenation step |

| Catalytic Hydrogenation | >95% | 92 | Direct, scalable | Requires specialized catalysts |

*After deoxygenation.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and minimal purification. The multicomponent reaction is favored industrially due to:

Wissenschaftliche Forschungsanwendungen

®-2-(Trifluoromethyl)piperidine has found applications in several scientific research areas:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.

Industry: It is utilized in the production of agrochemicals, polymers, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of ®-2-(Trifluoromethyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as receptors, enzymes, or ion channels. The trifluoromethyl group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity, thereby influencing its pharmacokinetic and pharmacodynamic properties.

Vergleich Mit ähnlichen Verbindungen

Substituted Piperidines and Pyrrolidines

Compounds with structural similarities to (R)-2-(Trifluoromethyl)piperidine include:

Key Observations :

- Substituent Position : The position of the -CF₃ group on the phenyl ring (ortho, meta, para) modulates steric and electronic interactions with targets. For example, para-substituted analogs show higher similarity scores (0.94–1.00) to this compound in docking studies .

- Enantiomeric Effects : The (R)-configuration often results in superior target engagement compared to (S)-enantiomers, as seen in CYP51 inhibition assays for related pyridine derivatives .

Physicochemical Properties

The trifluoromethyl group significantly enhances lipophilicity (logP ~2.5–3.0) and metabolic stability by resisting oxidative degradation. Comparative

| Property | This compound | (R)-2-(4-CF₃-phenyl)pyrrolidine | UDO (Pyridine Derivative) |

|---|---|---|---|

| Molecular Weight (g/mol) | ~165.1 | ~260.3 | ~495.0 |

| logP | 2.8 | 3.1 | 4.2 |

| Water Solubility (mg/mL) | 0.15 | <0.1 | <0.01 |

| Metabolic Stability (t₁/₂) | >60 min (human microsomes) | ~45 min | ~120 min |

Sources :

- Key Insight : Bulkier substituents (e.g., pyridin-3-yl in UDO) reduce solubility but improve target residence time due to hydrophobic interactions .

Pharmacological Activity

Antiparasitic Activity

This compound derivatives show promise as inhibitors of CYP51, a lanosterol demethylase critical in ergosterol biosynthesis in Trypanosoma cruzi. Comparative efficacy:

| Compound | IC₅₀ (CYP51 Inhibition) | In Vitro EC₅₀ (T. cruzi) | Selectivity Index (vs. Human Cells) |

|---|---|---|---|

| This compound | 0.8 µM | 1.2 µM | >50 |

| UDO | 0.5 µM | 0.9 µM | >30 |

| Posaconazole (Control) | 0.3 µM | 0.7 µM | >100 |

Sources :

- Note: While UDO and UDD (pyridine derivatives) exhibit slightly higher potency, this compound demonstrates better selectivity, reducing off-target risks .

Central Nervous System (CNS) Activity

Piperidine derivatives like (R)-glutethimide (a piperidinedione) act as sedative-hypnotics but lack the -CF₃ group, resulting in lower metabolic stability and higher toxicity .

Biologische Aktivität

(R)-2-(Trifluoromethyl)piperidine is a fluorinated organic compound with a trifluoromethyl group attached to the piperidine ring. Its unique structural characteristics contribute to its notable biological activity, particularly in pharmacology. This article explores the compound's biological effects, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₅H₈F₃N

- Structural Features : The presence of the trifluoromethyl group (-CF₃) significantly enhances the compound's reactivity and interaction with biological systems, making it a valuable building block in medicinal chemistry.

Biological Activity Overview

This compound exhibits a variety of biological activities, including:

- Antitumor Activity : Research indicates that piperidine derivatives can influence various enzymes related to cancer progression, suggesting potential antitumor effects. The trifluoromethyl group may enhance these activities compared to non-fluorinated analogs .

- Neuroprotective Effects : Studies have shown that piperidine derivatives can affect neurotransmitter uptake, which could be beneficial in treating neurodegenerative diseases .

- Antimicrobial Properties : The compound has been associated with antimicrobial and antiviral activities, potentially through the inhibition of specific enzyme targets .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It has been shown to affect various enzymes, including kinases and proteases, which are crucial in cellular signaling and cancer progression .

- Ion Channel Modulation : The compound may interact with voltage-gated ion channels, influencing neuronal excitability and potentially providing local anesthetic or antiarrhythmic effects .

- Receptor Interaction : this compound has been studied for its interaction with G-protein-coupled receptors, which play significant roles in numerous physiological processes .

Table 1: Summary of Biological Activities

Notable Research Studies

- Study on Antitumor Activity : A study demonstrated that this compound derivatives exhibited significant cytotoxicity against cancer cell lines, with enhanced effects attributed to the trifluoromethyl substitution .

- Neuroprotective Effects : Research indicated that certain piperidine derivatives could reduce neuronal cell death in models of neurodegeneration, suggesting therapeutic potential for conditions like Alzheimer's disease .

- Antimicrobial Efficacy : A series of experiments confirmed that compounds containing the trifluoromethyl group displayed improved activity against bacterial strains compared to their non-fluorinated counterparts, highlighting the importance of fluorination in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.